molecular formula C15H11Cl2N3O B3037616 2-cyano-N-(3,4-dichlorophenyl)-3-(pyridin-3-yl)propanamide CAS No. 505065-30-5

2-cyano-N-(3,4-dichlorophenyl)-3-(pyridin-3-yl)propanamide

Cat. No.: B3037616
CAS No.: 505065-30-5
M. Wt: 320.2 g/mol
InChI Key: LOTLCNJYFDTSSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyano-N-(3,4-dichlorophenyl)-3-(pyridin-3-yl)propanamide is a synthetic organic compound that belongs to the class of amides. It features a cyano group, a dichlorophenyl group, and a pyridinyl group, making it a molecule of interest in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(3,4-dichlorophenyl)-3-(pyridin-3-yl)propanamide typically involves the following steps:

    Formation of the amide bond: This can be achieved by reacting 3,4-dichloroaniline with 3-(pyridin-3-yl)propanoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Introduction of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyridinyl group, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could target the cyano group, converting it to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The dichlorophenyl group may participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Oxidized derivatives of the pyridinyl group.

    Reduction: Amino derivatives of the cyano group.

    Substitution: Substituted derivatives of the dichlorophenyl group.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Use in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-cyano-N-(3,4-dichlorophenyl)-3-(pyridin-3-yl)propanamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The cyano group could act as an electrophile, while the dichlorophenyl and pyridinyl groups could participate in π-π interactions or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    2-cyano-N-(3,4-dichlorophenyl)-3-(pyridin-2-yl)propanamide: Similar structure but with the pyridinyl group at a different position.

    2-cyano-N-(3,4-dichlorophenyl)-3-(pyridin-4-yl)propanamide: Another positional isomer.

    2-cyano-N-(3,4-dichlorophenyl)-3-(pyridin-3-yl)butanamide: Similar structure with a butanamide backbone instead of propanamide.

Uniqueness

The specific arrangement of functional groups in 2-cyano-N-(3,4-dichlorophenyl)-3-(pyridin-3-yl)propanamide may confer unique chemical reactivity and biological activity compared to its analogs. This uniqueness can be leveraged in designing targeted chemical probes or therapeutic agents.

Properties

IUPAC Name

2-cyano-N-(3,4-dichlorophenyl)-3-pyridin-3-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3O/c16-13-4-3-12(7-14(13)17)20-15(21)11(8-18)6-10-2-1-5-19-9-10/h1-5,7,9,11H,6H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOTLCNJYFDTSSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC(C#N)C(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyano-N-(3,4-dichlorophenyl)-3-(pyridin-3-yl)propanamide
Reactant of Route 2
Reactant of Route 2
2-cyano-N-(3,4-dichlorophenyl)-3-(pyridin-3-yl)propanamide
Reactant of Route 3
Reactant of Route 3
2-cyano-N-(3,4-dichlorophenyl)-3-(pyridin-3-yl)propanamide
Reactant of Route 4
Reactant of Route 4
2-cyano-N-(3,4-dichlorophenyl)-3-(pyridin-3-yl)propanamide
Reactant of Route 5
Reactant of Route 5
2-cyano-N-(3,4-dichlorophenyl)-3-(pyridin-3-yl)propanamide
Reactant of Route 6
Reactant of Route 6
2-cyano-N-(3,4-dichlorophenyl)-3-(pyridin-3-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.